4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzoxazepine core substituted with tert-butyl, dimethyl, and propyl groups. The benzo[b][1,4]oxazepine scaffold is known for its conformational flexibility, enabling interactions with diverse biological targets. The tert-butyl and propyl substituents enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-tert-butyl-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-7-14-26-20-13-10-18(15-21(20)30-16-24(5,6)22(26)27)25-31(28,29)19-11-8-17(9-12-19)23(2,3)4/h8-13,15,25H,7,14,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTXDYBWPVVHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Tert-butyl group : Enhances lipophilicity and stability.
- Benzenesulfonamide moiety : Known for its antibacterial properties.
- Tetrahydrobenzo[b][1,4]oxazepin ring : Implicated in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The exact mechanisms are still under investigation but may involve:
- Inhibition of kinases : Similar compounds have shown potency in inhibiting anaplastic lymphoma kinase (ALK), which plays a role in cancer cell proliferation .
- Modulation of inflammatory pathways : Potential effects on inflammatory mediators through enzyme interaction.
In Vitro Studies
In vitro studies have demonstrated the compound's potential in inhibiting specific cancer cell lines. For example:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl...) | 5.2 - 20.6 | KARPAS-299 (ALK-positive) |
| CJ-2360 (related compound) | 3.7 - 5.8 | Various ALK-positive cell lines |
These results indicate that the compound may possess significant anticancer properties .
Case Studies
- Cancer Treatment : A study evaluated the efficacy of related oxazepine compounds in treating ALK-positive cancers. The findings suggested that modifications to the oxazepine structure could enhance potency against specific cancer types .
- Inflammation Modulation : Research indicated that compounds with similar structures could modulate inflammatory responses by inhibiting specific kinases involved in the inflammatory cascade .
Therapeutic Applications
The potential therapeutic applications of 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl...) include:
- Anticancer agents : Particularly for ALK-positive malignancies.
- Anti-inflammatory drugs : Targeting pathways involved in chronic inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally related sulfonamides and benzoxazepine derivatives. Key parameters include molecular weight, solubility, bioactivity, and synthetic feasibility.
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity : The antimicrobial activity of simpler benzoxazepine sulfonamides (e.g., N-(2-oxo-3-propyl-1,3-benzoxazepin-5-yl)benzenesulfonamide) suggests that the target compound’s structural modifications (e.g., tert-butyl) might enhance target selectivity or potency, though experimental validation is required .
This could necessitate formulation strategies like PEGDA-based hydrogels (as in ) for controlled release.
Synthetic Complexity : The multi-step synthesis of the benzoxazepine core and tert-butyl sulfonamide moiety may limit scalability compared to simpler sulfonamide derivatives.
Notes
Evidence Limitations : The provided sources lack direct data on the target compound. Comparisons rely on structural analogs and broader research trends in sulfonamide chemistry and drug delivery platforms .
Methodological Relevance : Techniques described in , such as 3D cell culture with modulated microenvironments, could be adapted to study this compound’s efficacy in vitro.
Authority Statement : As an experienced researcher, I emphasize that hypothetical comparisons must be validated through targeted experiments, particularly given the absence of peer-reviewed data on this specific molecule.
Q & A
What are the key considerations for synthesizing this compound with high purity and yield?
Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for ring closure and sulfonamide bond formation .
- Catalysts : Use of bases like potassium carbonate or triethylamine to deprotonate intermediates and facilitate nucleophilic substitution .
- Temperature control : Maintaining 60–80°C during cyclization steps optimizes reaction rates while minimizing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or target specificity. To address this:
- Standardize assays : Use isogenic cell lines and consistent enzyme concentrations (e.g., 10 nM for kinase inhibition studies) to reduce variability .
- Validate targets : Employ CRISPR-Cas9 knockout models to confirm on-target effects versus off-target interactions .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to compare datasets across studies, accounting for variables like pH, temperature, and solvent .
What experimental strategies are recommended to assess its mechanism of action in enzyme inhibition?
Level: Advanced
Methodological Answer:
- Kinetic assays : Perform Michaelis-Menten studies with varying substrate concentrations (0.1–10× Km) to determine inhibition type (competitive/uncompetitive) .
- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses within enzyme active sites, guided by X-ray crystallography data of homologous proteins .
- Fluorescence quenching : Monitor tryptophan residue fluorescence in target enzymes to quantify binding affinity (Kd) .
How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
Level: Advanced
Methodological Answer:
- Scaffold diversification : Introduce substituents at the tert-butyl (C4) or propyl (C5) positions to modulate steric and electronic effects .
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent properties (logP, Hammett constants) with activity .
- In silico screening : Apply QSAR models to prioritize derivatives with predicted IC50 values < 100 nM for synthesis .
What methodologies are critical for characterizing its physicochemical stability?
Level: Basic
Methodological Answer:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen atmospheres (heating rate: 10°C/min) .
- HPLC-MS : Monitor degradation products in accelerated stability studies (40°C/75% RH for 4 weeks) using C18 columns and 0.1% formic acid mobile phase .
- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify formulation challenges .
How can researchers address low aqueous solubility in preclinical testing?
Level: Basic
Methodological Answer:
- Co-solvent systems : Use 10–20% PEG-400 or cyclodextrin complexes to enhance solubility in in vivo dosing solutions .
- Amorphous solid dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) at 1:3 drug:polymer ratios to improve bioavailability .
What advanced techniques validate target engagement in cellular models?
Level: Advanced
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat shock treated cells (45°C for 3 min) to stabilize target-ligand complexes, followed by Western blotting .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with target proteins, analyzed via SDS-PAGE .
How should researchers design dose-response studies to minimize cytotoxicity?
Level: Basic
Methodological Answer:
- MTT assays : Test concentrations from 1 nM to 100 µM in triplicate, using 24-hour exposure to establish IC50 and CC50 values .
- Selectivity index (SI) : Calculate SI = CC50 (normal cells)/IC50 (disease cells); aim for SI > 10 to prioritize safe candidates .
What computational tools predict metabolic liabilities of this compound?
Level: Advanced
Methodological Answer:
- CYP450 metabolism : Simulate Phase I metabolism using StarDrop’s DEREK Nexus to identify vulnerable sites (e.g., tert-butyl oxidation) .
- Glucuronidation potential : Apply MetaSite to predict UDP-glucuronosyltransferase (UGT) binding for Phase II metabolism .
How can proteomic profiling elucidate off-target effects?
Level: Advanced
Methodological Answer:
- LC-MS/MS proteomics : Treat cells with 10 µM compound for 24 hours, then perform TMT-labeled quantitative proteomics to identify dysregulated pathways .
- Kinobeads profiling : Incubate cell lysates with immobilized kinase inhibitors to capture competitive displacement of endogenous kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
